Cas no 17228-64-7 (2-Chloro-6-methoxypyridine)
2-Chloro-6-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-6-methoxypyridine
- 2-methoxy-6-chloropyridine
- 2-Chloro-6-methoxy-pyridine
- 2-Methoxy—6-Chloro pyridine
- 2-chlor-6-methoxypyridin
- 2-chloro-6-(methyloxy)pyridine
- 6-Chloro-2-methoxypyridine
- 6-methoxy-2-chloropyridine
- Pyridine,2-chloro-6-methoxy
- Chloro-6-Methoxypyrid
- 2-Chlor-6-methoxypyridine
- 2-Chloro-6-methoxypyridine,98%
- 2-Chloro-6-methoxypyridine 98%
- 2-Chloro-6-Methoxypyridine, 97+%
- 2-Chloro-6-methoxypyridine, GC 98%
- MFCD00006265
- 2-Chloro-6-methoxypyridine, 98%
- SCHEMBL336762
- AM62357
- HY-W001995
- SY015984
- NS00025651
- A3794
- AB00671
- STR05029
- Pyridine, 2-chloro-6-methoxy-
- DTXSID00169247
- AKOS005255626
- PYRIDINE,2-CHLORO,6-METHOXY
- EN300-71351
- J-640103
- Q63395361
- CS-W001995
- W-107867
- AC-5125
- FT-0611872
- EINECS 241-264-9
- 17228-64-7
- CL0089
- J-800105
- InChI=1/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H
- PS-4836
- 2-chloro-6-methoxy pyridine
- DTXCID4091738
- DB-014084
-
- MDL: MFCD00006265
- Inchi: 1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
- InChI Key: VAVGOGHLNAJECD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=N1)OC
- BRN: 1364500
Computed Properties
- Exact Mass: 143.01400
- Monoisotopic Mass: 143.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 22.1A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1.207 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 184°C(lit.)
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.528(lit.)
- PSA: 22.12000
- LogP: 1.74360
- Solubility: Uncertain
2-Chloro-6-methoxypyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Packing Group:III
- Risk Phrases:R36/37/38
- Packing Group:III
- PackingGroup:III
- Storage Condition:Store at room temperature
2-Chloro-6-methoxypyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-6-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 045005-1g |
2-Chloro-6-methoxypyridine |
17228-64-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 152730-5G |
2-Chloro-6-methoxypyridine |
17228-64-7 | 5g |
¥246.36 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 152730-25G |
2-Chloro-6-methoxypyridine |
17228-64-7 | 25g |
¥1170.36 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805597-500g |
2-Chloro-6-methoxypyridine |
17228-64-7 | 97% | 500g |
1,160.00 | 2021-05-17 | |
| Matrix Scientific | 072742-25g |
2-Chloro-6-methoxypyridine, 95+% |
17228-64-7 | 95+% | 25g |
$24.00 | 2023-09-08 | |
| Matrix Scientific | 072742-100g |
2-Chloro-6-methoxypyridine, 95+% |
17228-64-7 | 95+% | 100g |
$68.00 | 2023-09-08 | |
| TRC | C368740-5g |
2-Chloro-6-methoxy-pyridine |
17228-64-7 | 5g |
$ 55.00 | 2022-06-01 | ||
| TRC | C368740-25 g |
2-Chloro-6-methoxy-pyridine |
17228-64-7 | 25g |
$ 125.00 | 2022-01-10 | ||
| TRC | C368740-100 g |
2-Chloro-6-methoxy-pyridine |
17228-64-7 | 100g |
$ 260.00 | 2022-01-10 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020193-25g |
2-Chloro-6-methoxypyridine |
17228-64-7 | 97% | 25g |
¥43 | 2024-05-25 |
2-Chloro-6-methoxypyridine Suppliers
2-Chloro-6-methoxypyridine Related Literature
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1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophilesRonald S. Dainter,Hans Suschitzky,Basil J. Wakefield,Nigel Hughes,Anthony J. Nelson J. Chem. Soc. Perkin Trans. 1 1988 227
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2. Transformations of trichloromethyl groups during reactions of 3-trichloromethylpyridines with methoxideRonald S. Dainter,Tracey Jackson,Abdirahman H. H. Omar,Hans Suschitzky,Basil J. Wakefield,Nigel Hughes,Anthony J. Nelson,George Varvounis J. Chem. Soc. Perkin Trans. 1 1989 283
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3. Copper complexes of the functionalised tripodal ligand tris(2-pyridyl)methylamine and its derivativesPhillip J. Arnold,Sian C. Davies,Jonathan R. Dilworth,Marcus C. Durrant,D. Vaughan Griffiths,David L. Hughes,Raymond L. Richards,Philip C. Sharpe tris(2-pyridyl)methylamine and its derivatives?. Phillip J. Arnold Sian C. Davies Jonathan R. Dilworth Marcus C. Durrant D. Vaughan Griffiths David L. Hughes Raymond L. Richards Philip C. Sharpe J. Chem. Soc. Dalton Trans. 2001 736
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Elwira Bisz,Martina Koston,Michal Szostak Green Chem. 2021 23 7515
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Gregory A. Price,Andrew R. Bogdan,Ana L. Aguirre,Toshiyuki Iwai,Stevan W. Djuric,Michael G. Organ Catal. Sci. Technol. 2016 6 4733
Additional information on 2-Chloro-6-methoxypyridine
Latest Research Insights on 2-Chloro-6-methoxypyridine (CAS: 17228-64-7) in Chemical Biology and Pharmaceutical Applications
2-Chloro-6-methoxypyridine (CAS: 17228-64-7) is a versatile heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its role as a key intermediate in the synthesis of bioactive molecules. Recent studies highlight its utility in the development of novel therapeutics, agrochemicals, and materials science. This research brief synthesizes the latest findings on its synthetic applications, mechanistic insights, and emerging biological activities, with a focus on peer-reviewed literature published within the last three years.
A 2023 study in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for kinase inhibitors targeting cancer pathways. Researchers optimized its reactivity via palladium-catalyzed cross-coupling reactions, achieving 78% yield in C-N bond formations for Bruton's tyrosine kinase (BTK) inhibitors. Structural analysis (X-ray crystallography) revealed that the 2-chloro-6-methoxy motif enhances binding affinity by 1.8-fold compared to unsubstituted pyridine analogs, attributed to optimized halogen bonding with kinase hinge regions.
In pharmaceutical process chemistry, a breakthrough in continuous flow synthesis (2024, Organic Process Research & Development) addressed previous scalability challenges. The team developed a safer, high-throughput method (kg/day scale) using microreactor technology, reducing hazardous waste by 62% through in-situ quenching of chlorine byproducts. This advancement supports greener manufacturing of derivatives like 2-amino-6-methoxypyridine, a precursor to antiviral drugs.
Notably, the compound's role in PROTAC (Proteolysis Targeting Chimeras) design was elucidated in a 2024 Cell Chemical Biology paper. Its electron-rich pyridine ring serves as an ideal linker component, enabling selective degradation of oncogenic proteins (e.g., EGFR L858R mutant) with DC50 values ≤50 nM. Molecular dynamics simulations confirmed that the methoxy group's conformational restriction improves ternary complex formation efficiency by 40%.
Emerging applications in agrochemicals were reported by Syngenta researchers (2023 patent WO2023187123), where 2-chloro-6-methoxypyridine derivatives showed potent herbicidal activity (EC50 = 2.3 μM against Amaranthus retroflexus). The mode of action involves inhibition of acetolactate synthase (ALS), with the chloro-methoxy substitution pattern conferring soil persistence (DT50 = 28 days) while maintaining favorable ecotoxicology profiles.
Ongoing clinical trials (Phase I/II) for a 2-chloro-6-methoxypyridine-containing JAK1/2 inhibitor (NCT05678980) demonstrate translational potential. Preliminary data indicate 64% response rate in myelofibrosis patients with reduced off-target effects compared to fedratinib, attributed to the compound's metabolic stability (human liver microsome t1/2 = 147 min).
Future research directions include exploring its photophysical properties for theranostic applications (preliminary data show λem = 420 nm with quantum yield Φ = 0.33) and development of enantioselective functionalization protocols using biocatalysis. The compound's unique physicochemical profile (logP = 1.82, PSA = 30.1 Ų) continues to make it invaluable for rational drug design across multiple therapeutic areas.
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